2-Amino-1-phenylbutane (hydrochloride) 2-Amino-1-phenylbutane (hydrochloride) Amphetamines are chemical compounds characterized by an α-methylphenethylamine base structure. D-amphetamine (Item No. 14204) is a stimulant that binds the norepinephrine and dopamine transporters (EC50s = 7.1 and 24.8 nM, respectively). 2-Amino-1-phenylbutane is an amphetamine characterized by having an ethyl group in the alpha position. It has emerged as a potential recreational drug. This product is a mixture of the D and L isomers. The D isomer of this compound partially substitutes for D-amphetamine in an animal discrimination analysis, suggesting that it weakly mimicks the signaling and stimulant properties of D-amphetamine. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 20735-15-3
VCID: VC0164144
InChI: InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H
SMILES: CCC(CC1=CC=CC=C1)N.Cl
Molecular Formula: C10H16ClN
Molecular Weight: 185.69 g/mol

2-Amino-1-phenylbutane (hydrochloride)

CAS No.: 20735-15-3

Reference Standards

VCID: VC0164144

Molecular Formula: C10H16ClN

Molecular Weight: 185.69 g/mol

2-Amino-1-phenylbutane (hydrochloride) - 20735-15-3

CAS No. 20735-15-3
Product Name 2-Amino-1-phenylbutane (hydrochloride)
Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
IUPAC Name 1-phenylbutan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H
Standard InChIKey RHTQCQVKUHGGAP-UHFFFAOYSA-N
SMILES CCC(CC1=CC=CC=C1)N.Cl
Canonical SMILES CCC(CC1=CC=CC=C1)N.Cl
Description Amphetamines are chemical compounds characterized by an α-methylphenethylamine base structure. D-amphetamine (Item No. 14204) is a stimulant that binds the norepinephrine and dopamine transporters (EC50s = 7.1 and 24.8 nM, respectively). 2-Amino-1-phenylbutane is an amphetamine characterized by having an ethyl group in the alpha position. It has emerged as a potential recreational drug. This product is a mixture of the D and L isomers. The D isomer of this compound partially substitutes for D-amphetamine in an animal discrimination analysis, suggesting that it weakly mimicks the signaling and stimulant properties of D-amphetamine. This product is intended for forensic and research applications.
Synonyms AEPEA;Butanphenamine;α-Ethylphenethylamine
Reference 1.Lewin, A.H.,Miller, G.M., and Gilmour, B. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class. Bioorganic & Medicinal Chemistry 19(23), 7044-7048 (2011).
PubChem Compound 12734921
Last Modified Nov 11 2021
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